
6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid
Overview
Description
6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is a brominated indole derivative characterized by a sec-butyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid typically involves several steps:
Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group at the 3rd position can be introduced using a methylating agent like methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group at the 4th position can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and alkylation steps, and employing efficient purification techniques like crystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with hydroxyl or carboxyl groups.
Reduction: Formation of 6-hydro-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid or 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-methanol.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Scientific Research Applications
6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts steric bulk and lipophilicity:
Key Findings :
- The sec-butyl group offers intermediate steric bulk compared to isopropyl (bulkier) and cyclopropyl (smaller, rigid). This balance may optimize membrane permeability in drug design .
- Isopropyl analogs (e.g., 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid) are documented with molecular weight 296.16 g/mol, suggesting lower solubility due to increased hydrophobicity .
Functional Group Modifications at Position 4
The carboxylic acid group at position 4 can be replaced with esters or aldehydes, altering reactivity and pharmacokinetics:
Key Findings :
- Carboxylic acid derivatives are more hydrophilic, favoring aqueous solubility and target binding via ionic interactions.
- Ester derivatives (e.g., methyl esters) are lipophilic, making them suitable prodrug candidates .
- Aldehyde-containing analogs (e.g., 6-bromo-4-methoxy-1H-indole-3-carbaldehyde) may serve as intermediates for further synthetic modifications .
Substituent Variations at Position 3
The methyl group at position 3 can be replaced with formyl or other functional groups:
Key Findings :
- Methyl groups provide stability and metabolic resistance, whereas formyl groups introduce reactivity for chemical modifications .
Biological Activity
6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid, a compound with the molecular formula and a molecular weight of approximately 310.19 g/mol, is notable for its unique structural features, including a bromine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, which will be explored in detail in this article.
Structural Characteristics
The compound's structure can be summarized as follows:
- Indole Ring : Central to its activity, the indole moiety is known for its role in various biological processes.
- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially influencing receptor interactions.
- Sec-butyl Group : This aliphatic side chain may affect solubility and biological distribution.
- Carboxylic Acid Group : Essential for interaction with biological targets.
Table 1: Structural Features Comparison
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C14H16BrNO2 | Bromine at 6-position; sec-butyl at 1-position |
6-Bromoindole | C8H7BrN | Simpler structure; lacks carboxylic acid |
3-Methylindole | C9H9N | No bromine; different substitution pattern |
Anticancer Potential
Research indicates that compounds with indole structures often exhibit significant anticancer activity. Preliminary studies on this compound suggest it may inhibit cancer cell proliferation through various mechanisms.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at specific phases, particularly G0/G1 or G2/M, leading to reduced cell viability.
- Calcium Channel Interaction : Some studies have indicated that indole derivatives can interact with voltage-gated calcium channels, affecting intracellular calcium levels and impacting cell survival.
Study on Neuroblastoma Cells
A study investigated the effects of a structurally similar compound on neuroblastoma X glioma cell lines, revealing that it inhibited voltage-gated calcium channels and reduced neuronal viability through dose-dependent mechanisms . This suggests potential neuroprotective or neurotoxic effects that warrant further investigation.
In Vivo Assays
In vivo assays using zebrafish models have shown that treatment with related indole compounds resulted in tumor regression, indicating potential therapeutic applications for this compound in oncology .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination of Indoles : Introducing bromine at the desired position.
- Carboxylation : Adding the carboxylic acid group through various carbon chain elongation techniques.
Table 2: Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Bromination | Electrophilic Substitution | Bromine, Catalyst |
Carboxylation | Nucleophilic Substitution | Carbon Dioxide, Base |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via bromination of an indole precursor or palladium-catalyzed cross-coupling reactions. For instance:
- Radical Bromination : Reacting 1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DMF at 60–80°C .
- Palladium-Mediated Coupling : Introducing the bromine atom via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and aryl boronic acids. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity (toluene/ethanol mixtures) .
Key Purification Steps : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., sec-butyl at N1, bromine at C6). For example, the C6 bromine deshields adjacent protons, causing distinct splitting patterns in ¹H NMR .
- X-Ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. In related indole-carboxylic acids, O–H⋯O and N–H⋯O interactions form dimeric structures, confirmed by crystallographic data .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 340.03 for C₁₄H₁₇BrNO₂).
Advanced Research Questions
Q. How do substituents (e.g., sec-butyl, bromine) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Substituent effects are analyzed via kinetic studies and computational modeling:
- Steric Effects : The sec-butyl group at N1 hinders electrophilic attack at C3, directing reactivity to C5 or C6.
- Electronic Effects : Bromine at C6 activates the indole ring for SNAr reactions. For example, displacement of Br with amines (e.g., morpholine) in DMF at 120°C yields C6-substituted derivatives.
Data Table : Comparative Reactivity of Substituted Indoles
Substituent Position | Reaction Rate (k, s⁻¹) | Major Product |
---|---|---|
C6-Br, N1-sec-butyl | 2.1 × 10⁻³ | C6-Amine |
C5-Br, N1-methyl | 1.4 × 10⁻³ | C5-Amine |
(Derived from analogous bromoindole studies ) |
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer : Contradictions arise from dynamic processes or hydrogen bonding:
- Dynamic NMR (DNMR) : Detect rotational barriers in the sec-butyl group. For example, coalescence temperatures (~-20°C to 25°C) reveal hindered rotation.
- Hydrogen-Bonding Analysis : In DMSO-d₆, carboxylic acid protons form strong hydrogen bonds, shifting signals downfield (δ 12–14 ppm). Compare with data in CDCl₃ to identify solvent-induced shifts .
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) in PBS buffer (pH 7.4) to enhance aqueous solubility.
- Prodrug Derivatization : Synthesize methyl or ethyl esters via Fischer esterification (H₂SO₄ catalyst, reflux in methanol), then hydrolyze in vivo .
Q. Comparative Analysis
Q. How does this compound compare to analogs (e.g., 6-chloro or N1-cyclopropylmethyl derivatives) in biological activity?
- Methodological Answer :
- Biological Screening : Test against enzyme targets (e.g., COX-2, P450) using fluorescence polarization assays. Bromine’s larger atomic radius may enhance hydrophobic binding vs. chlorine.
- SAR Studies : N1-sec-butyl improves membrane permeability vs. smaller N1-methyl (logP: 3.2 vs. 2.8). Cyclopropylmethyl analogs show reduced metabolic stability due to CYP3A4 oxidation .
Properties
IUPAC Name |
6-bromo-1-butan-2-yl-3-methylindole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASPSXISNLSOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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